molecular formula C10H19F3N2O2 B13174598 tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate

tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate

Cat. No.: B13174598
M. Wt: 256.27 g/mol
InChI Key: UKAOODOCYCWEIL-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is a chemical compound with the molecular formula C10H19F3N2O2. It is known for its unique structural features, including a tert-butyl group, an amino group, and a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine precursor. One common method includes the use of tert-butyl carbamate and 4-amino-3-(trifluoromethyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
  • tert-Butyl 4-amino-3-(trifluoromethyl)phenylcarbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness

tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H19F3N2O2

Molecular Weight

256.27 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)-4,4,4-trifluorobutyl]carbamate

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16)

InChI Key

UKAOODOCYCWEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN)C(F)(F)F

Origin of Product

United States

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